(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-17-7-3-15(4-8-17)24-11-13-25(14-12-24)20(27)19-21-23-26(22-19)16-5-9-18(29-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJUEHXNJFWRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
Compounds with similar structures have been found to showalpha1-adrenergic affinity . This suggests that the compound might interact with its targets by binding to these receptors, thereby influencing their activity.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that the compound might affect the biochemical pathways related to these conditions.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among structurally similar molecules. This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Biological Activity
The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a tetrazole moiety linked to a piperazine ring, both of which are known for their diverse biological activities. The methoxyphenyl groups are believed to enhance lipophilicity and receptor binding affinity.
Pharmacological Activities
-
Antitumor Activity
- Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.98 µg/mL against A-431 cells, indicating potent antitumor properties .
- The presence of the methoxy group is crucial for enhancing the cytotoxicity, as seen in SAR studies where modifications to the phenyl ring significantly influenced activity .
- Anticonvulsant Activity
- Neuropharmacological Effects
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and receptor binding |
| Tetrazole moiety | Contributes to anticonvulsant activity |
| Piperazine ring | Modulates CNS effects |
Study 1: Antitumor Efficacy
A study evaluated the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo. The results indicated that modifications to the methoxy groups significantly affected cytotoxicity, with optimal configurations yielding IC50 values lower than those of standard chemotherapeutic agents .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, derivatives were tested for their ability to modulate serotonin receptors. Results showed that certain configurations increased binding affinity and selectivity towards 5-HT receptors, suggesting potential applications in treating mood disorders .
Preparation Methods
Convergent Synthesis via Preformed Subunits
This approach involves independent preparation of the tetrazole and piperazine components followed by coupling through a benzoyl chloride intermediate. The 2-(4-methoxyphenyl)-2H-tetrazol-5-yl benzoic acid is typically synthesized via Huisgen cycloaddition between 4-methoxybenzaldehyde derivatives and sodium azide. Subsequent conversion to the acid chloride enables reaction with 4-(4-methoxyphenyl)piperazine under Schotten-Baumann conditions.
Sequential Multicomponent Reactions
Recent advances demonstrate the utility of Ugi tetrazole reactions to construct the tetrazole ring while simultaneously introducing the methoxyphenyl substituent. For example, reacting 4-methoxybenzaldehyde, tert-octyl isocyanide, trimethylsilyl azide, and a protected piperazine precursor in methanol at 120°C under microwave irradiation yields advanced intermediates requiring only deprotection and oxidation to furnish the target compound.
Stepwise Preparation Methods
Synthesis of 2-(4-Methoxyphenyl)-2H-tetrazol-5-yl Benzoic Acid
The tetrazole nucleus is constructed via [3+2] cycloaddition between 4-methoxybenzaldehyde-derived imines and azide sources. A representative protocol from involves:
- Hydrazone Formation : Methyl 4-((2-tosylhydrazono)methyl)benzoate is prepared by condensing methyl 4-formylbenzoate with tosylhydrazine in ethanol (82% yield).
- Tetrazole Cyclization : Treatment with sodium azide and ammonium chloride in DMF at 100°C for 12 hours affords methyl 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoate (31% overall yield).
- Saponification : Basic hydrolysis with NaOH in THF/water converts the ester to the free acid (94% yield).
Critical Parameters :
Preparation of 4-(4-Methoxyphenyl)piperazine
Synthesis follows established nucleophilic aromatic substitution:
- Piperazine Alkylation : Reacting anhydrous piperazine with 4-methoxybenzyl chloride in acetonitrile at reflux (24 hours) provides 1-(4-methoxybenzyl)piperazine (58% yield).
- Deprotection : Hydrogenolysis over Pd/C in methanol removes the benzyl group, yielding 4-(4-methoxyphenyl)piperazine (91% yield).
Optimization Note : Use of K₂CO₃ as base and DMF as solvent increases alkylation efficiency to 74%.
Methanone Bridge Formation
Coupling the tetrazole acid chloride with the piperazine amine completes the synthesis:
- Acid Chloride Generation : Treating 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid with oxalyl chloride in dichloromethane (0°C, 2 hours) provides the reactive acyl chloride.
- Amidation : Adding 4-(4-methoxyphenyl)piperazine and triethylamine in THF at 0°C → room temperature (12 hours) yields the target compound (68% after column chromatography).
Reaction Profile :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrazone formation | Ethanol, reflux, 6h | 82 |
| Tetrazole cyclization | DMF, NaN₃, 100°C, 12h | 31 |
| Saponification | NaOH, THF/H₂O, rt, 4h | 94 |
| Piperazine alkylation | CH₃CN, K₂CO₃, reflux, 24h | 74 |
| Amidation | THF, Et₃N, 0°C → rt, 12h | 68 |
Optimization of Reaction Conditions
Solvent Effects in Ugi-Tetrazole Reactions
Comparative studies in demonstrate solvent impacts on tetrazole formation:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 25 | 12 | 45 |
| TFE | 120 (MW) | 0.5 | 72 |
| DCM | 40 | 8 | 58 |
Trifluoroethanol (TFE) with microwave irradiation emerges as optimal, enhancing both reaction rate and yield.
Catalytic Approaches
While early methods used stoichiometric azide sources, recent protocols employ catalytic NaN₃ (20 mol%) with TMSC1 as silicon mediator, reducing azide handling risks while maintaining 68% yield.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.42 (d, J=8.5 Hz, 2H, tetrazole-ArH)
- δ 7.89 (d, J=8.5 Hz, 2H, benzoyl-ArH)
- δ 7.12 (d, J=8.8 Hz, 4H, piperazine-ArH)
- δ 3.83 (s, 6H, OCH₃)
- δ 3.72-3.68 (m, 4H, piperazine-NCH₂)
- δ 2.91-2.87 (m, 4H, piperazine-NCH₂)
HRMS (ESI+) :
Calculated for C₂₆H₂₅N₅O₃ [M+H]⁺: 456.2024
Found: 456.2021
Challenges and Limitations
Regioselectivity in Tetrazole Formation
Competition between 1H- and 2H-tetrazole tautomers remains problematic, with electron-donating groups (e.g., -OCH₃) favoring 2H-regioisomers by 4:1 ratio under standard conditions. Chromatographic separation adds 15-20% yield loss.
Acyl Chloride Stability
The benzoyl chloride intermediate shows propensity for hydrolysis (t₁/₂ = 2.3 hours in moist THF), necessitating in situ generation and immediate use.
Q & A
What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
Level: Advanced (Synthesis Optimization)
Methodological Answer:
The compound can be synthesized via coupling reactions between tetrazole and piperazine precursors. A validated approach involves:
- Reagents: 1-(4-Methoxyphenyl)piperazine, activated tetrazole derivatives (e.g., acyl chlorides), triethylamine (Et₃N) as a base .
- Conditions: Reflux in dichloromethane (DCM) or dimethylformamide (DMF) at 80–120°C for 3–6 hours .
- Critical Factors:
- Temperature Control: Higher temperatures (e.g., 120°C) improve reaction rates but may increase side products.
- Solvent Choice: Polar aprotic solvents (DMF) enhance nucleophilicity of piperazine.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
